
2E-hexadecen-15-ynal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-Hexadecenalalkin ist eine organische Verbindung, die sowohl eine Aldehydgruppe als auch eine Alkingruppe aufweist. Das Vorhandensein dieser funktionellen Gruppen macht sie zu einer vielseitigen Verbindung in der organischen Synthese und verschiedenen chemischen Reaktionen. Die Verbindung zeichnet sich durch eine lange Kohlenstoffkette mit einer Doppelbindung in der (E)-Konfiguration aus, was bedeutet, dass die Substituenten an beiden Seiten der Doppelbindung auf gegenüberliegenden Seiten liegen.
Wirkmechanismus
Target of Action
(E)-2-Hexadecenal Alkyne, also known as (E)-hexadec-2-en-15-ynal, is an alkyne version of the sphingolipid degradation product (E)-2-hexadecenal . The primary targets of this compound are the components of the cytoskeleton . The cytoskeleton is a complex network of interlinking filaments and tubules that extend throughout the cytoplasm of cells. It plays a crucial role in maintaining cell shape, enabling some cell motion, and plays important roles in both intracellular transport and cellular division .
Mode of Action
(E)-2-Hexadecenal Alkyne interacts with its targets, leading to a series of changes within the cell. It has been shown to induce cytoskeletal reorganization, which results in cell rounding and detachment . This interaction also leads to the activation of downstream JNK (c-Jun N-terminal kinases) targets . JNK is a key regulator of cellular processes such as proliferation, apoptosis, and inflammation .
Biochemical Pathways
The compound affects the sphingolipid degradation pathway . Sphingolipids are a class of lipids containing a backbone of sphingoid bases, a set of aliphatic amino alcohols that includes sphingosine. They are major components of cell membranes and play critical roles in signaling pathways . The degradation of sphingolipids produces various products, one of which is (E)-2-hexadecenal .
Pharmacokinetics
It is soluble in dmf, dmso, and ethanol, which suggests it may have good bioavailability
Result of Action
The interaction of (E)-2-Hexadecenal Alkyne with its targets and the subsequent changes lead to various effects at the molecular and cellular levels. It has been shown to induce apoptosis, a form of programmed cell death, in various cell types . Additionally, it reacts readily with deoxyguanosine and DNA to form aldehyde-derived DNA adducts . These adducts can cause mutations and lead to various diseases, including cancer .
Biochemische Analyse
Biochemical Properties
(E)-2-Hexadecenal Alkyne, as an alkyne-containing compound, can interact with various enzymes, proteins, and other biomolecules. For instance, it can be involved in the biosynthesis of alkyne-containing natural products . The exact nature of these interactions and the specific enzymes or proteins it interacts with would require further experimental investigation.
Cellular Effects
The cellular effects of (E)-2-Hexadecenal Alkyne can be diverse, depending on the specific cell type and cellular processes involved. For instance, alkyne-containing compounds have been shown to cause drastic changes in the glycerolipid contents of cyanobacteria, including a decrease in the membrane carotenoid content . This suggests that (E)-2-Hexadecenal Alkyne could potentially influence cell function, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of (E)-2-Hexadecenal Alkyne involves its interactions with biomolecules at the molecular level. For example, in the biosynthesis of alkyne-containing natural products, it could potentially interact with biosynthetic enzymes and pathways for alkyne formation . It may also be involved in binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
(E)-2-Hexadecenal Alkyne could potentially be involved in various metabolic pathways. For instance, it could be involved in the biosynthesis of alkyne-containing natural products It could also interact with various enzymes or cofactors involved in these pathways
Vorbereitungsmethoden
Synthetische Routen und Reaktionsbedingungen
Die Synthese von (E)-2-Hexadecenalalkin umfasst in der Regel die folgenden Schritte:
Bildung der Alkingruppe: Die Alkingruppe kann durch Dehydrohalogenierung von vicinalen Dihalogeniden oder geminalen Dihalogeniden unter Verwendung starker Basen wie Natriumamid in flüssigem Ammoniak eingeführt werden.
Einführung der Aldehydgruppe: Die Aldehydgruppe kann durch Oxidation von primären Alkoholen unter Verwendung von Reagenzien wie Pyridiniumchlorchromat (PCC) oder Dess-Martin-Periodinan eingeführt werden.
Industrielle Produktionsverfahren
In industriellen Umgebungen kann die Produktion von (E)-2-Hexadecenalalkin effizientere und skalierbarere Verfahren umfassen, wie zum Beispiel:
Katalytische Prozesse: Verwendung von Metallkatalysatoren, um die Bildung der Alkin- und Aldehydgruppen zu erleichtern.
Durchflussreaktoren: Einsatz von Durchflussreaktoren zur Optimierung der Reaktionsbedingungen und Verbesserung der Ausbeute.
Chemische Reaktionsanalyse
Arten von Reaktionen
(E)-2-Hexadecenalalkin durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Additionsreaktionen: Die Alkingruppe kann an Additionsreaktionen mit Halogenwasserstoffen (HX) und Halogenen (X₂) teilnehmen, um Dihalogenide zu bilden.
Oxidationsreaktionen: Die Aldehydgruppe kann zu Carbonsäuren oxidiert werden, indem Oxidationsmittel wie Kaliumpermanganat (KMnO₄) oder Ozon (O₃) verwendet werden.
Reduktionsreaktionen: Die Alkingruppe kann zu Alkenen oder Alkanen reduziert werden, indem Wasserstoffgas (H₂) in Gegenwart von Metallkatalysatoren wie Palladium auf Kohlenstoff (Pd/C) oder Lindlar-Katalysator verwendet wird.
Häufige Reagenzien und Bedingungen
Hydrierung: H₂ mit Pd/C oder Lindlar-Katalysator.
Oxidation: KMnO₄ oder O₃.
Addition: HX oder X₂.
Hauptprodukte, die gebildet werden
Dihalogenide: Aus Additionsreaktionen mit HX oder X₂.
Carbonsäuren: Aus der Oxidation der Aldehydgruppe.
Alkene/Alkane: Aus der Reduktion der Alkingruppe.
Wissenschaftliche Forschungsanwendungen
(E)-2-Hexadecenalalkin hat mehrere wissenschaftliche Forschungsanwendungen, darunter:
Organische Synthese: Wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Pharmazeutika: Potenzielle Anwendungen in der Arzneimittelentwicklung aufgrund seiner reaktiven funktionellen Gruppen.
Materialwissenschaften: Wird bei der Entwicklung neuartiger Materialien mit einzigartigen Eigenschaften eingesetzt.
Biologische Studien: Untersucht auf seine biologische Aktivität und potenzielle Verwendung in biochemischen Assays.
Wirkmechanismus
Der Wirkmechanismus von (E)-2-Hexadecenalalkin beinhaltet seine reaktiven funktionellen Gruppen:
Analyse Chemischer Reaktionen
Types of Reactions
(E)-2-Hexadecenal Alkyne undergoes various types of chemical reactions, including:
Addition Reactions: The alkyne group can participate in addition reactions with hydrogen halides (HX) and halogens (X₂) to form dihalides.
Oxidation Reactions: The aldehyde group can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or ozone (O₃).
Reduction Reactions: The alkyne group can be reduced to alkenes or alkanes using hydrogen gas (H₂) in the presence of metal catalysts such as palladium on carbon (Pd/C) or Lindlar catalyst.
Common Reagents and Conditions
Hydrogenation: H₂ with Pd/C or Lindlar catalyst.
Oxidation: KMnO₄ or O₃.
Addition: HX or X₂.
Major Products Formed
Dihalides: From addition reactions with HX or X₂.
Carboxylic Acids: From oxidation of the aldehyde group.
Alkenes/Alkanes: From reduction of the alkyne group.
Wissenschaftliche Forschungsanwendungen
(E)-2-Hexadecenal Alkyne has several scientific research applications, including:
Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential applications in drug development due to its reactive functional groups.
Material Science: Utilized in the development of novel materials with unique properties.
Biological Studies: Investigated for its biological activity and potential use in biochemical assays.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1-Hexin: Ein Alkin mit einer ähnlichen Kohlenstoffkettenlänge, aber ohne die Aldehydgruppe.
Hexadecanal: Ein Aldehyd mit einer ähnlichen Kohlenstoffkettenlänge, aber ohne die Alkingruppe.
2-Hexadecenal: Ein Aldehyd mit einer ähnlichen Struktur, aber ohne die Alkingruppe.
Einzigartigkeit
(E)-2-Hexadecenalalkin ist einzigartig aufgrund des Vorhandenseins sowohl einer Alkin- als auch einer Aldehydgruppe, die es ihm ermöglicht, an einer Vielzahl von chemischen Reaktionen teilzunehmen und es zu einer wertvollen Verbindung in der Synthesechemie macht.
Eigenschaften
IUPAC Name |
(E)-hexadec-2-en-15-ynal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h1,14-16H,3-13H2/b15-14+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZJVPCWLLYHNGE-CCEZHUSRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCCCCCCCCC=CC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCCCCCCCCCCC/C=C/C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
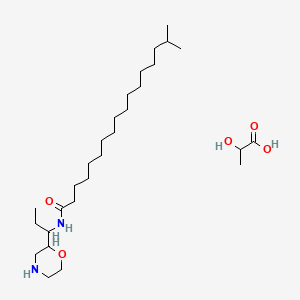

![(2S)-2-Methylbutyl 4-[(1S)-1-hydroxyethyl]benzoate](/img/structure/B593652.png)
![9-Oxa-4-thiabicyclo[6.1.0]nonane](/img/structure/B593653.png)
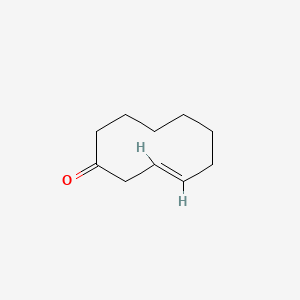
![[1-(5-Hydroxypentyl)indazol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B593655.png)

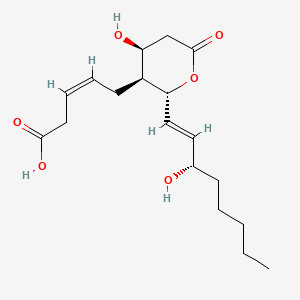
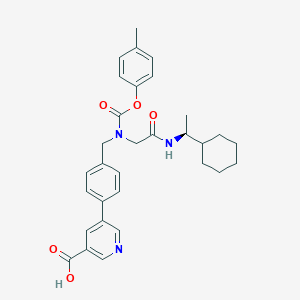
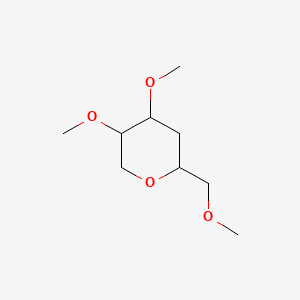
![benzyl (3S)-4-[(2R)-2-benzyl-2-carbamoylpyrrolidin-1-yl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate](/img/structure/B593669.png)
